

Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG5-acid

Cat. No.: B605864

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Azido-PEG5-acid ($\text{N}_3\text{-PEG}_5\text{-COOH}$) is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and materials science. Its unique architecture, featuring a terminal azide group and a carboxylic acid separated by a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking a wide array of molecules. This guide delves into the core chemical properties of **Azido-PEG5-acid**, offering a comprehensive overview of its reactivity and utility, supplemented with detailed experimental protocols and workflow visualizations to empower your research and development endeavors.

Core Chemical Properties and Specifications

Azido-PEG5-acid is a water-soluble molecule, a characteristic conferred by its hydrophilic PEG chain, which enhances its biocompatibility and utility in aqueous environments.^{[1][2][3][4][5]} The azide and carboxylic acid functional groups exhibit distinct reactivity profiles, allowing for orthogonal or sequential conjugation strategies.

Property	Value	Reference(s)
Molecular Formula	C ₁₃ H ₂₅ N ₃ O ₇	
Molecular Weight	335.36 g/mol	
CAS Number	1425973-16-5	
Appearance	Colorless to light yellow liquid	
Solubility	Soluble in water and common organic solvents (e.g., DMF, DMSO)	
Purity	Typically >95%	
Storage Conditions	Store at -20°C, protected from light and moisture	

Dual Reactivity: A Gateway to Diverse Applications

The chemical utility of **Azido-PEG5-acid** stems from its two terminal functional groups: the azide and the carboxylic acid. These groups can be selectively reacted to form stable covalent bonds with a variety of complementary functionalities.

The Azide Terminus: A Hub for "Click Chemistry"

The azide group (N₃) is a key player in the realm of "click chemistry," a set of bioorthogonal reactions known for their high efficiency, selectivity, and mild reaction conditions. Specifically, the azide group of **Azido-PEG5-acid** can participate in:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** This highly popular reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring.
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** For applications where the cytotoxicity of a copper catalyst is a concern, SPAAC offers a metal-free alternative. This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide to form a stable triazole.

These click chemistry reactions are instrumental in conjugating **Azido-PEG5-acid** to alkyne-modified proteins, peptides, nucleic acids, and small molecules.

The Carboxylic Acid Terminus: Forming Stable Amide Bonds

The carboxylic acid (-COOH) group provides a handle for conjugation to primary and secondary amines (-NH₂). This is typically achieved through the formation of an active ester intermediate, most commonly using carbodiimide chemistry.

- EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, are used to convert the carboxylic acid into a more reactive NHS ester. This ester then readily reacts with amine-containing molecules to form a stable amide bond.

This method is widely employed for attaching **Azido-PEG5-acid** to lysine residues on proteins, amine-modified surfaces, and other amine-containing biomolecules.

Experimental Protocols

The following are detailed protocols for the key reactions involving **Azido-PEG5-acid**.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of **Azido-PEG5-acid** to an alkyne-containing molecule.

Materials:

- **Azido-PEG5-acid**
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate

- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Degassing equipment (optional, but recommended)

Procedure:

- Preparation of Stock Solutions:
 - Prepare a 10 mM stock solution of **Azido-PEG5-acid** in the reaction buffer.
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in a compatible solvent.
 - Prepare a 50 mM stock solution of CuSO₄ in water.
 - Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
 - Prepare a 50 mM stock solution of THPTA or TBTA in a compatible solvent (e.g., DMSO or water).
- Reaction Setup:
 - In a microcentrifuge tube, add the alkyne-containing molecule to the desired final concentration in the reaction buffer.
 - Add **Azido-PEG5-acid** to the reaction mixture (typically a 1.5 to 5-fold molar excess over the alkyne).
 - Add the copper-stabilizing ligand (THPTA or TBTA) to a final concentration of 5 times the copper concentration.
 - Add CuSO₄ to a final concentration of 0.1 to 1 mM.
 - Vortex the mixture gently.
- Initiation and Incubation:

- Initiate the reaction by adding sodium ascorbate to a final concentration of 1 to 5 mM.
- Vortex the mixture gently.
- Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C overnight.
- Purification:
 - Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography, depending on the nature of the conjugated molecules.

Protocol 2: EDC/NHS Amide Bond Formation

This protocol outlines the conjugation of **Azido-PEG5-acid** to an amine-containing molecule.

Materials:

- **Azido-PEG5-acid**
- Amine-containing molecule
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
- Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
- Coupling Buffer (e.g., PBS, pH 7.2-8.0)
- Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
- Desalting column (optional)

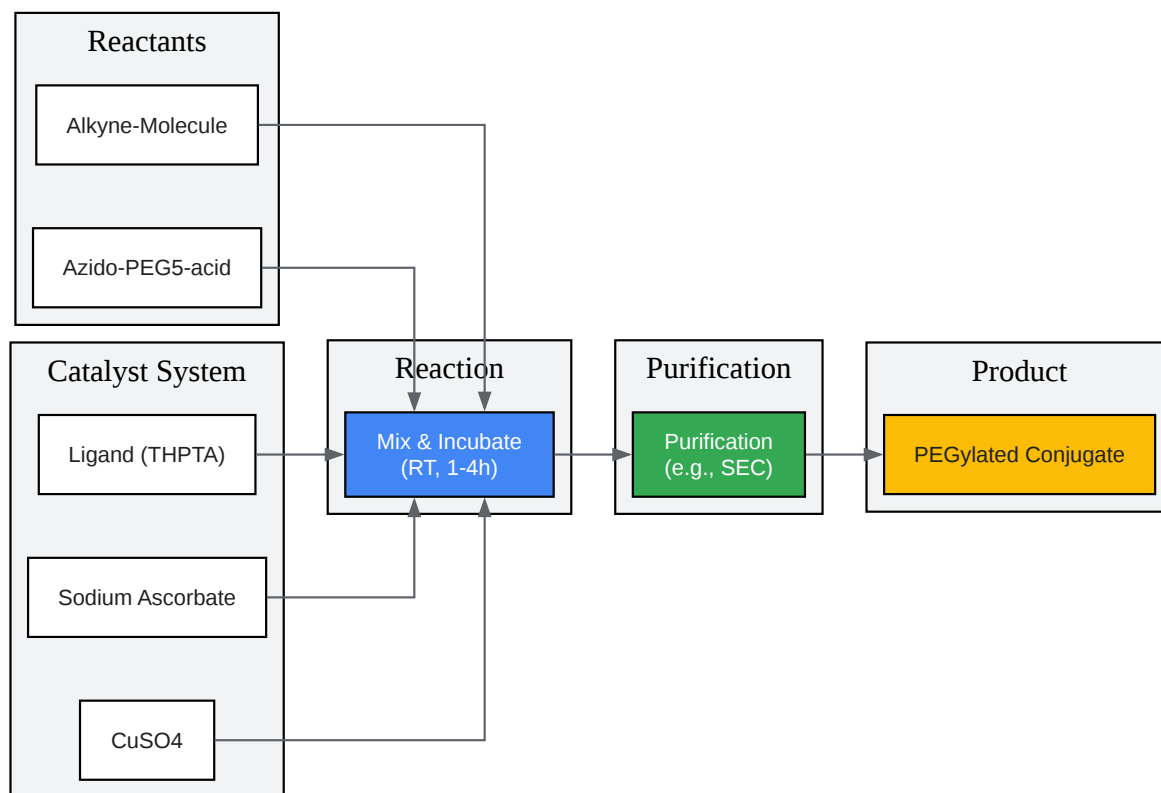
Procedure:

- Preparation of Reagents:

- Equilibrate all reagents to room temperature before use.
- Prepare a 10 mM stock solution of **Azido-PEG5-acid** in the Activation Buffer.
- Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in the Activation Buffer.
- Activation of Carboxylic Acid:
 - In a reaction tube, add the **Azido-PEG5-acid** solution.
 - Add a 2-10 fold molar excess of EDC and NHS/Sulfo-NHS to the **Azido-PEG5-acid** solution.
 - Incubate at room temperature for 15-30 minutes to activate the carboxylic acid.
- Conjugation to Amine:
 - Immediately after activation, add the activated **Azido-PEG5-acid** solution to the amine-containing molecule, which should be dissolved in the Coupling Buffer. The optimal molar ratio of the activated linker to the amine-containing molecule should be determined empirically, but a 10-20 fold molar excess of the linker is a common starting point.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching and Purification:
 - Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM and incubating for 15 minutes.
 - Remove excess reagents and purify the conjugate using a desalting column, dialysis, or another suitable chromatographic method.

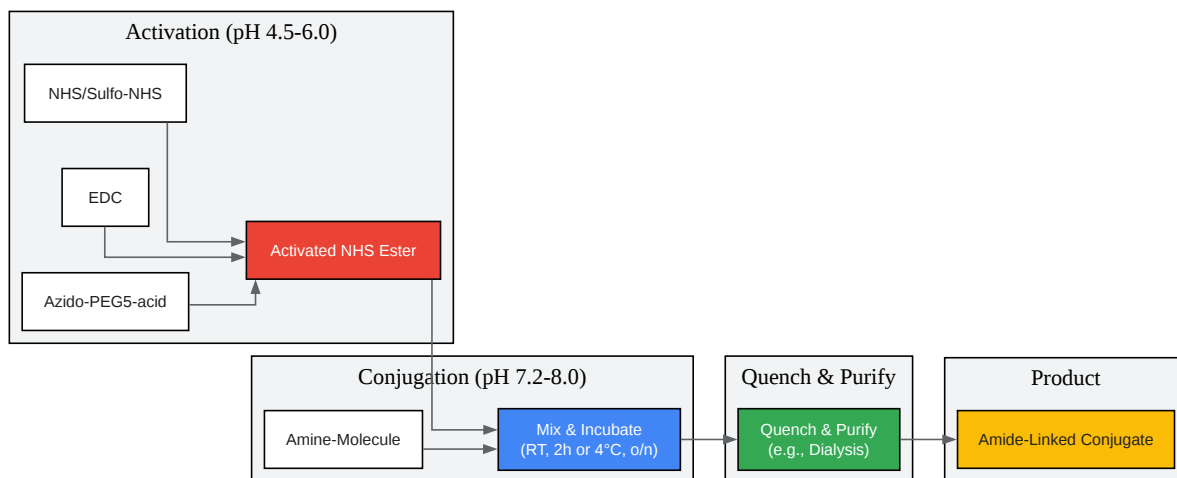
Visualizing Workflows with **Azido-PEG5-acid**

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving **Azido-PEG5-acid**.



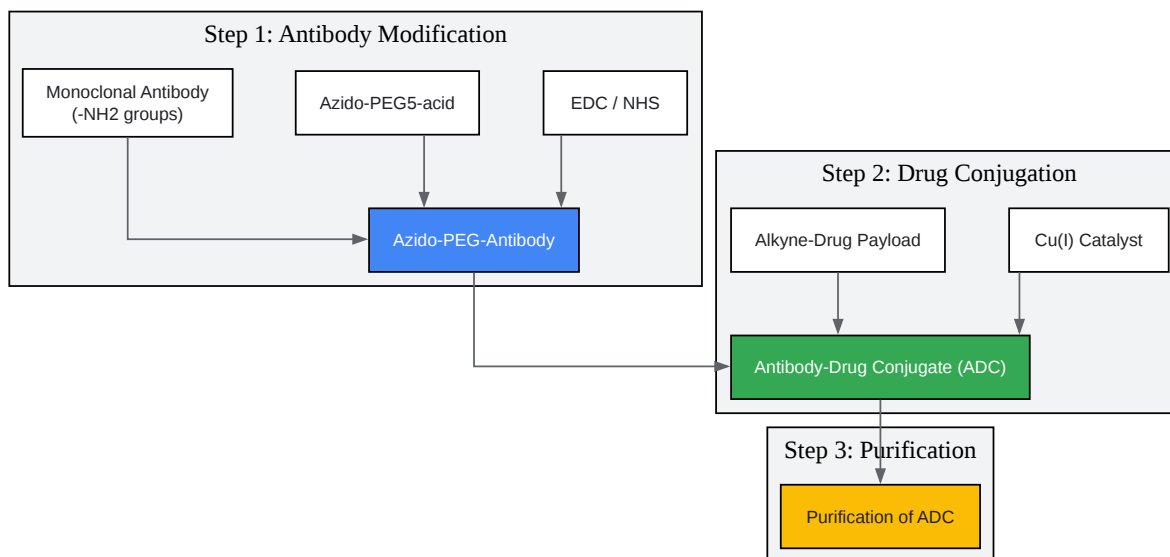
[Click to download full resolution via product page](#)

CuAAC Reaction Workflow



[Click to download full resolution via product page](#)

EDC/NHS Coupling Workflow



[Click to download full resolution via product page](#)

Antibody-Drug Conjugate (ADC) Synthesis

Applications in Drug Development and Beyond

The unique properties of **Azido-PEG5-acid** make it a valuable tool in various research and development areas:

- **Antibody-Drug Conjugates (ADCs):** **Azido-PEG5-acid** can serve as a non-cleavable linker to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted cancer therapy.
- **PROTACs:** In the development of Proteolysis Targeting Chimeras (PROTACs), this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand.
- **Bioconjugation:** It is widely used for PEGylating proteins and peptides to improve their solubility, stability, and pharmacokinetic profiles.

- Nanotechnology and Materials Science: **Azido-PEG5-acid** can be used to functionalize the surfaces of nanoparticles, quantum dots, and other materials to enhance their biocompatibility and for targeted delivery applications.

In conclusion, **Azido-PEG5-acid** is a powerful and versatile chemical tool. Its well-defined structure, dual reactivity, and the biocompatibility imparted by the PEG spacer make it an invaluable component in the design and synthesis of complex biomolecular conjugates for a wide range of applications in research, diagnostics, and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 5. glpbio.com [glpbio.com]
- To cite this document: BenchChem. [Unveiling the Chemical Versatility of Azido-PEG5-acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605864#what-are-the-chemical-properties-of-azido-peg5-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com